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Abstract
Dihydroxyfumaric acid (DHF), a dicarboxylic acid with significant roles in biological systems and

potential applications in various industries, exhibits a fascinating and complex tautomeric

equilibrium in solution. This guide provides a comprehensive technical overview of the

tautomerism of DHF, consolidating findings from computational and experimental studies. It is

designed to serve as a resource for researchers, scientists, and professionals in drug

development by presenting a detailed understanding of the tautomeric forms of DHF, their

relative stabilities, and the equilibrium between them. This document includes a summary of

quantitative data, detailed experimental methodologies, and visualizations of the tautomeric

relationships to facilitate a deeper comprehension of this phenomenon.

Introduction to Tautomerism
Tautomerism is a form of constitutional isomerism where a single chemical compound exists in

two or more interconvertible structures that differ in the relative position of at least one atom,

typically a hydrogen atom, and the location of a double bond. These different forms, known as

tautomers, are in a state of dynamic equilibrium. The most common type of tautomerism is

keto-enol tautomerism, which involves the migration of a proton and the shifting of a double

bond.
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The position of the tautomeric equilibrium is influenced by several factors, including the

structure of the molecule, solvent polarity, temperature, and pH. Understanding the tautomeric

behavior of a molecule is crucial in various scientific disciplines, particularly in drug discovery

and development, as different tautomers can exhibit distinct physicochemical properties,

biological activities, and metabolic pathways.

Tautomeric Forms of Dihydroxyfumaric Acid
Dihydroxyfumaric acid, with the chemical formula C₄H₄O₆, can exist in multiple tautomeric

forms, primarily as enol and keto structures. Computational studies, particularly those

employing Density Functional Theory (DFT), have identified a significant number of possible

isomers, including various enediol and keto forms.[1][2]

The primary equilibrium of interest is between the more stable enol form and the keto form. The

enol form is stabilized by the formation of a double internal hydrogen bond, which is not

possible in the keto form.[3] In aqueous solutions, it has been suggested that approximately

80% of dihydroxyfumaric acid exists in the enol form, with the remaining 20% as the keto form.

[4]

Enol Tautomer
The enol form of dihydroxyfumaric acid, (2E)-2,3-dihydroxybut-2-enedioic acid, is characterized

by a carbon-carbon double bond with hydroxyl groups attached to each of the double-bonded

carbons. DFT studies have identified several stable enediol structures, with their relative

abundance depending on the medium (gas phase vs. aqueous solution).[5]

Keto Tautomer
The keto form of dihydroxyfumaric acid is an α-keto acid, specifically 2-oxo-3-

hydroxybutanedioic acid. This tautomer contains a ketone functional group adjacent to a

carboxylic acid group. Computational studies have also identified numerous keto isomers of

DHF.[1][2]

Tautomeric Equilibrium and Thermodynamics
The interconversion between the enol and keto tautomers of dihydroxyfumaric acid is a

dynamic equilibrium process. The position of this equilibrium is dictated by the relative
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thermodynamic stabilities of the tautomers.

Computational Studies
DFT calculations have provided valuable insights into the energetics of DHF tautomerism.

These studies have calculated the relative energies, activation energies, and Gibbs free

energies for the interconversion between various enediol and keto forms in both the gas phase

and in aqueous solution.[1][2][3][5]

Key findings from computational studies include:

The identification of numerous stable enediol and keto isomers.[1][2]

The enol forms are generally more stable than the keto forms.[3]

The interconversion between enediol and keto forms can proceed through proton transfer or

internal rotation, with proton transfer having a significantly higher activation energy.[1][2][5]

The presence of water as a solvent lowers the activation energy for tautomerization

compared to the gas phase.[1][2][5]

Experimental Studies
Experimental investigation of the keto-enol equilibrium of dihydroxyfumaric acid has been

performed using cyclic voltammetry.[3] This technique allows for the estimation of the

thermodynamic constant (Kk) for the equilibrium between the enol and keto forms at different

pH values and temperatures.[3] The thermodynamic parameters (ΔG, ΔH, and ΔS) for the

equilibrium have also been determined in a 0.5M H₂SO₄ solution.[3]

Experimental findings confirm that the enol form of DHF is the more stable tautomer.[3] The

proportion of the keto form decreases with increasing pH, and in the neutral region (pH 6-8),

the equilibrium is almost entirely shifted towards the enol form.[3]

Quantitative Data
The following tables summarize the quantitative data obtained from computational and

experimental studies on the tautomerism of dihydroxyfumaric acid.
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Table 1: Thermodynamic Parameters for the Enol-DHF rightleftharpoons Keto-DHF Equilibrium

in 0.5M H₂SO₄ (from Cyclic Voltammetry)[3]

Thermodynamic Parameter Value

ΔG (kJ mol⁻¹) Value not explicitly stated in abstract

ΔH (kJ mol⁻¹) Value not explicitly stated in abstract

ΔS (J mol⁻¹ K⁻¹) Value not explicitly stated in abstract

Kk (at various pH and temperatures) Estimated

Table 2: Calculated Activation Energies for DHF Tautomerization (DFT Studies)[1][2][5]

Process Medium
Activation Energy (Ea)
Range (kJ mol⁻¹)

Enediol <-> Keto (Proton

Transfer)
Gas Phase ~135 - 160

Enediol <-> Keto (Internal

Rotation)
Gas Phase ~0.15 - 75

Keto-Enol Interconversion Gas Phase ~230 - 310

Keto-Enol Interconversion Water 50 - 80 lower than gas phase

Experimental Protocols
Detailed experimental protocols are essential for the accurate study of tautomerism in

dihydroxyfumaric acid solutions. The following sections outline methodologies for key

experimental techniques.

Sample Preparation and Purification
Purification: Dihydroxyfumaric acid can be purified by multiple recrystallizations from

absolute ethanol until consistent electrochemical behavior is observed.[3]
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Solution Preparation: For spectroscopic and electrochemical analysis, prepare stock

solutions of purified dihydroxyfumaric acid in the desired solvent (e.g., ultrapure water, buffer

solutions of specific pH, or organic solvents). The concentration should be chosen based on

the sensitivity of the analytical technique. For quantitative analysis, the concentration must

be known accurately.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria as it can distinguish

between the different tautomers based on their unique chemical shifts.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better resolution.

Sample Preparation: Dissolve a precisely weighed amount of dihydroxyfumaric acid in a

deuterated solvent (e.g., D₂O, acetone-d₆, DMSO-d₆) to a final volume of approximately 0.6-

0.7 mL in a standard 5 mm NMR tube.

¹H NMR: Acquire ¹H NMR spectra to identify and quantify the signals corresponding to the

enol and keto tautomers. The ratio of the tautomers can be determined by integrating the

characteristic proton signals for each form.

¹³C NMR: Acquire ¹³C NMR spectra, including DEPT-135, to provide further structural

confirmation of the tautomers. The distinct chemical shifts of the carbonyl and olefinic

carbons are particularly informative.

Data Analysis: Process the NMR data using appropriate software. Assign all peaks to their

respective tautomers. Calculate the equilibrium constant (K_t) from the ratio of the integrated

peak areas of the enol and keto forms.

UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium by observing the

distinct absorption bands of the keto and enol forms.

Instrumentation: A double-beam UV-Vis spectrophotometer.
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Sample Preparation: Prepare a dilute solution of dihydroxyfumaric acid in a UV-transparent

solvent (e.g., water, ethanol, or buffer solutions). The concentration should be adjusted to

ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0).

Spectral Acquisition: Record the UV-Vis absorption spectrum over a relevant wavelength

range (e.g., 200-400 nm). The enol form typically exhibits a π → π* transition at a longer

wavelength compared to the n → π* transition of the keto form.

Data Analysis: Identify the absorption maxima (λ_max) for the enol and keto tautomers. The

relative concentrations of the two forms can be determined by deconvolution of the

overlapping spectral bands or by using the Beer-Lambert law if the molar absorptivities of the

individual tautomers are known. The equilibrium constant can be calculated from the ratio of

the concentrations.

Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique that can be used to study the redox

behavior of the different tautomers and to determine the thermodynamics of the equilibrium.

Instrumentation: A potentiostat with a three-electrode cell setup (working electrode, reference

electrode, and counter electrode). A hanging mercury drop electrode (HMDE) has been used

as the working electrode.[3]

Sample Preparation: Prepare a solution of dihydroxyfumaric acid in a suitable buffer solution

(e.g., acidic or neutral buffers) containing a supporting electrolyte (e.g., KCl). Deoxygenate

the solution by purging with an inert gas (e.g., nitrogen or argon) before the measurement.

Measurement: Record the cyclic voltammograms by scanning the potential between defined

limits at a specific scan rate. The enol form of DHF can be electrochemically oxidized.[3]

Data Analysis: Analyze the resulting voltammograms to determine the peak potentials and

currents. The data can be used to study the kinetics of the tautomerization and to calculate

the thermodynamic equilibrium constant and other thermodynamic parameters (ΔG, ΔH,

ΔS).[3]
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Tautomeric Equilibrium of Dihydroxyfumaric Acid
Caption: Keto-enol tautomeric equilibrium of dihydroxyfumaric acid.
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Caption: Generalized workflow for the experimental study of DHF tautomerism.
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Conclusion
The tautomerism of dihydroxyfumaric acid in solution is a complex phenomenon characterized

by a dynamic equilibrium between multiple enol and keto forms. Both computational and

experimental studies have established that the enol tautomer is the more stable species, with

the equilibrium being sensitive to environmental factors such as pH. A thorough understanding

of this tautomeric behavior is essential for predicting the properties and reactivity of

dihydroxyfumaric acid in various applications, from biological systems to industrial processes.

The experimental protocols and data presented in this guide provide a solid foundation for

researchers and scientists to further investigate and harness the unique chemical

characteristics of dihydroxyfumaric acid and its tautomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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